![molecular formula C17H25N5O4 B2381520 2-(2-Ethoxyethyl)-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-25-7](/img/structure/B2381520.png)
2-(2-Ethoxyethyl)-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of purine and imidazole, both of which are aromatic heterocyclic organic compounds. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA. Imidazoles also have biological significance and are present in many important biomolecules, including the amino acid histidine and the biologically active molecule, histamine .
Molecular Structure Analysis
The compound contains a purine ring fused with an imidazole ring. The ethoxyethyl and methoxyethyl groups are likely to be attached to the nitrogen atoms in the rings .Chemical Reactions Analysis
The compound, due to the presence of the purine and imidazole rings, might undergo reactions typical of aromatic heterocycles, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the exact structure and the positions of the substituents. Generally, compounds with aromatic rings and ether groups (like the ethoxyethyl and methoxyethyl groups) are relatively stable and may have moderate polarity .科学的研究の応用
Biomedical Applications
Antithrombotic Coatings for Medical Devices:Poly(methoxyethyl acrylate): (PMEA) is a biocompatible polymer that has garnered attention for its use as an antithrombotic coating on medical devices. For instance, it can be applied during the manufacturing of artificial hearts and lungs to prevent blood clot formation. Despite being a low-Tg (glass transition temperature) viscous polymer, PMEA’s antiplatelet properties make it valuable in reducing thrombosis risk .
Photophysical Studies
Fluorescent Properties: Researchers may investigate the photophysical properties of this compound. Its fluorescence behavior could be useful in labeling and imaging applications. Understanding its emission spectra and quantum yield could lead to applications in bioimaging or environmental monitoring.
将来の方向性
特性
IUPAC Name |
2-(2-ethoxyethyl)-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-6-26-10-8-21-15(23)13-14(19(4)17(21)24)18-16-20(7-9-25-5)11(2)12(3)22(13)16/h6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFZZWHKCDNXJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3CCOC)C)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

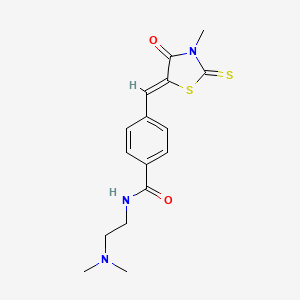

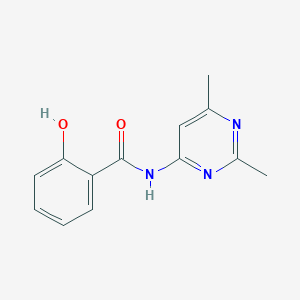
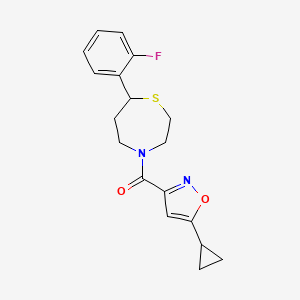
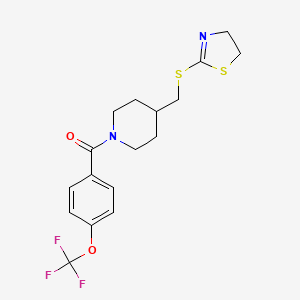
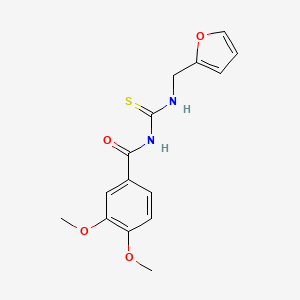

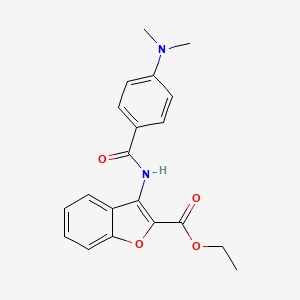
![[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2381452.png)
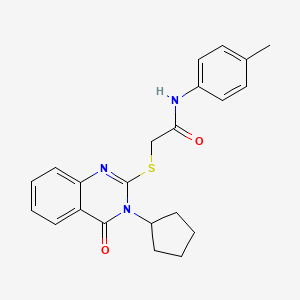

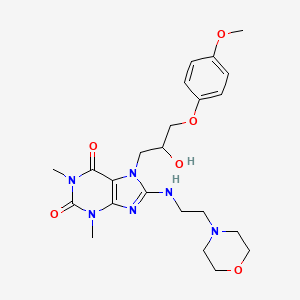
![N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2381459.png)
